

# Spectroscopic Profile of Dimethyl 4-chloropyridine-2,6-dicarboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Dimethyl 4-chloropyridine-2,6-dicarboxylate*

**Cat. No.:** *B188069*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 4-chloropyridine-2,6-dicarboxylate** (CAS No: 5371-70-0). Due to the limited availability of public experimental spectra, this document combines reported data for closely related analogs with expected spectral characteristics based on the compound's structure. It serves as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate.

## Overview of Spectroscopic Data

The structural confirmation and purity assessment of **Dimethyl 4-chloropyridine-2,6-dicarboxylate** rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While full experimental datasets are not consistently available in the public domain, the following tables summarize the expected and observed spectral data based on available information for analogous compounds.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

Quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Dimethyl 4-chloropyridine-2,6-dicarboxylate** are not readily available in public spectral databases. The following table presents expected chemical

shifts ( $\delta$ ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the analysis of similar pyridine dicarboxylate derivatives and the known effects of substituents on the pyridine ring.

$^1\text{H}$ NMR (Expected)	$\delta$ (ppm)	Multiplicity	Integration	Assignment
Pyridine-H	~8.2-8.5	s	2H	H-3, H-5
Methoxy-H	~4.0	s	6H	2 x $-\text{OCH}_3$
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$^{13}\text{C}$ NMR (Expected)	$\delta$ (ppm)	Assignment		
Carbonyl	~164-166	C=O		
Pyridine C-Cl	~150-152	C-4		
Pyridine C-COOCH <sub>3</sub>	~148-150	C-2, C-6		
Pyridine C-H	~125-128	C-3, C-5		
Methoxy	~53-55	$-\text{OCH}_3$		

## Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **Dimethyl 4-chloropyridine-2,6-dicarboxylate** is expected to show characteristic absorption bands corresponding to its functional groups. The data presented below is based on typical values for aromatic esters and chlorinated pyridines.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	~1720-1740	Strong
C=C/C=N Stretch (Aromatic Ring)	~1560-1600	Medium-Strong
C-O Stretch (Ester)	~1250-1300	Strong
C-Cl Stretch	~700-800	Medium-Strong
C-H Stretch (Aromatic)	~3000-3100	Medium-Weak
C-H Stretch (Methyl)	~2850-2960	Medium-Weak

### Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. For **Dimethyl 4-chloropyridine-2,6-dicarboxylate** (Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClNO<sub>4</sub>), the expected mass-to-charge ratios (m/z) are as follows.

Ion	Expected m/z	Notes
[M] <sup>+</sup>	229.01	Molecular ion (for <sup>35</sup> Cl isotope)
[M+H] <sup>+</sup>	230.02	Protonated molecular ion (for <sup>35</sup> Cl isotope)
[M+Na] <sup>+</sup>	252.00	Sodium adduct (for <sup>35</sup> Cl isotope)
Isotopic Peak [M+2] <sup>+</sup>	231.01	Due to the presence of the <sup>37</sup> Cl isotope (approximately 32% of the abundance of the <sup>35</sup> Cl peak).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on standard practices for similar organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Dimethyl 4-chloropyridine-2,6-dicarboxylate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

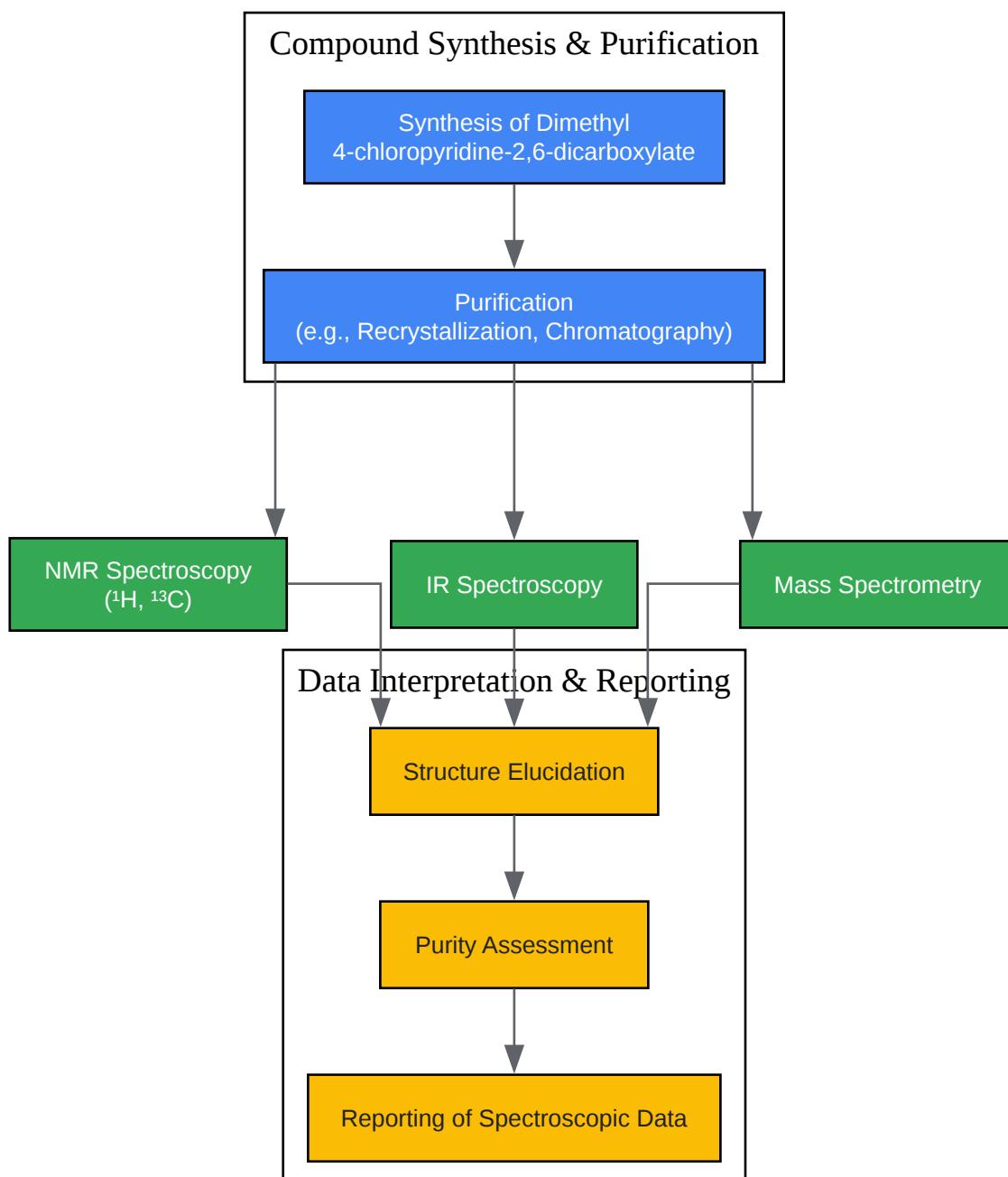
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or ion trap mass analyzer is commonly used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. For positive ion mode, typical ESI source parameters might include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150°C. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like **Dimethyl 4-chloropyridine-2,6-dicarboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)